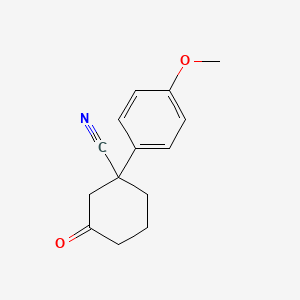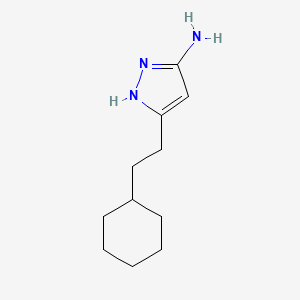
2-(2-Bromo-5-chlorobenzyl)propane-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Bromo-5-chlorobenzyl)propane-1,3-diol is an organic compound characterized by the presence of bromine and chlorine atoms attached to a benzyl group, which is further connected to a propane-1,3-diol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the bromination of di(hydroxymethyl)nitromethane, which is derived from nitromethane by a nitroaldol reaction . The reaction conditions often include the use of bromine and a suitable solvent, with careful control of temperature and reaction time to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of 2-(2-Bromo-5-chlorobenzyl)propane-1,3-diol may involve large-scale bromination and chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromo-5-chlorobenzyl)propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the bromine and chlorine substituents to hydrogen, yielding a less halogenated product.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzaldehyde or benzoic acid derivatives, while reduction can produce less halogenated benzyl alcohols.
Scientific Research Applications
2-(2-Bromo-5-chlorobenzyl)propane-1,3-diol has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s antimicrobial properties make it useful in developing new antibiotics and studying microbial resistance.
Industry: It is used in the formulation of preservatives, disinfectants, and other industrial chemicals due to its stability and reactivity.
Mechanism of Action
The mechanism by which 2-(2-Bromo-5-chlorobenzyl)propane-1,3-diol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine and chlorine atoms can form covalent bonds with nucleophilic sites on proteins, altering their function and leading to antimicrobial or other biological activities. The compound’s diol moiety may also participate in hydrogen bonding and other interactions that influence its overall activity.
Comparison with Similar Compounds
Similar Compounds
2-((2-Bromo-5-chlorobenzyl)amino)propane-1,3-diol: This compound has an amino group instead of a hydroxyl group, which can significantly alter its reactivity and applications.
2-Bromo-1,3-propanediol: Lacks the chlorobenzyl group, making it less complex and potentially less versatile.
Uniqueness
2-(2-Bromo-5-chlorobenzyl)propane-1,3-diol is unique due to the presence of both bromine and chlorine atoms on the benzyl group, combined with the propane-1,3-diol backbone. This combination of functional groups provides a distinct set of chemical properties and reactivity patterns, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C10H12BrClO2 |
|---|---|
Molecular Weight |
279.56 g/mol |
IUPAC Name |
2-[(2-bromo-5-chlorophenyl)methyl]propane-1,3-diol |
InChI |
InChI=1S/C10H12BrClO2/c11-10-2-1-9(12)4-8(10)3-7(5-13)6-14/h1-2,4,7,13-14H,3,5-6H2 |
InChI Key |
YRUZQNWBFYWJFX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CC(CO)CO)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methyl-3-propyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine](/img/structure/B13084876.png)

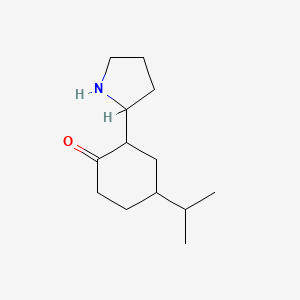
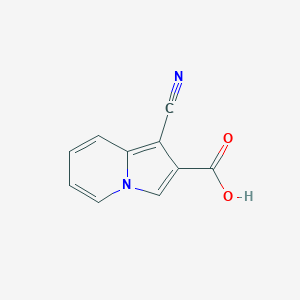

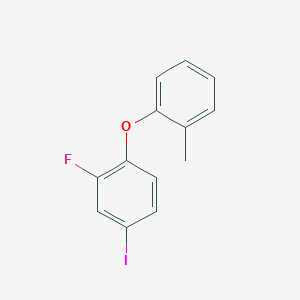

![2-amino-N-[(2S)-2-[benzyl(methyl)amino]cyclohexyl]-3-methylbutanamide](/img/structure/B13084936.png)

![3-Methoxyspiro[3.3]heptane-1-thiol](/img/structure/B13084941.png)

